

Application Notes & Protocols: Comprehensive Characterization of 5-Methylbenzofuran

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Compound of Interest

Compound Name: 5-Methylbenzofurazan

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Abstract

This document provides a comprehensive guide to the analytical techniques for the structural characterization, purity assessment, and quantification of 5-Methylbenzofuran (C_9H_8O , MW: 132.16 g/mol). Benzofuran scaffolds are pivotal in medicinal chemistry and drug development, making robust analytical characterization essential for ensuring compound identity, quality, and consistency.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals. We present detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Introduction: The Analytical Imperative for 5-Methylbenzofuran

5-Methylbenzofuran is a heterocyclic aromatic compound comprising a furan ring fused to a benzene ring, with a methyl substituent at the 5-position. Its derivatives are integral to numerous pharmacologically active molecules and natural products.[2] The precise location of the methyl group significantly influences the molecule's physicochemical and biological properties. Therefore, unambiguous structural confirmation and purity analysis are not merely procedural formalities but foundational requirements for reliable research and development.

This guide outlines an integrated analytical workflow. We begin with techniques for primary structural elucidation (NMR, MS, IR) and conclude with a robust method for quantitative analysis and purity determination (HPLC). Each protocol is designed to be a self-validating system, providing the necessary depth for confident characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Purity Screening

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like 5-Methylbenzofuran.[3] The gas chromatograph provides excellent separation of the analyte from volatile impurities, while the mass spectrometer offers definitive identification based on the compound's molecular weight and characteristic fragmentation pattern. This combination provides high sensitivity and specificity, making it an ideal first-pass technique for identity confirmation.

Protocol: GC-MS Analysis

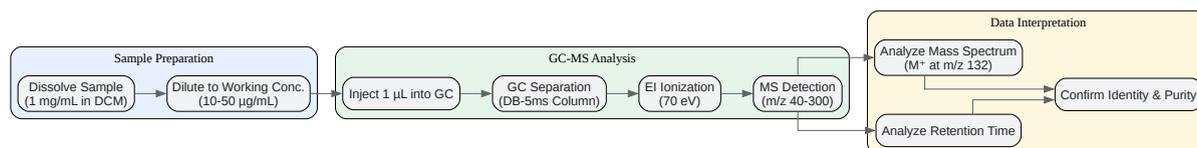
- Sample Preparation:
 - Prepare a stock solution of 5-Methylbenzofuran at 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
 - Create a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL.
- Instrumentation & Parameters:
 - System: A gas chromatograph coupled to a quadrupole mass spectrometer with an electron ionization (EI) source.[3][4]
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its excellent separation of aromatic compounds.[3]
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]
 - Injector:

- Temperature: 250°C
- Mode: Splitless (for high sensitivity) or Split (e.g., 20:1 ratio for higher concentrations)
- Injection Volume: 1 µL
- Oven Temperature Program:
 - Initial Temperature: 60°C, hold for 1 minute.
 - Ramp: Increase to 280°C at a rate of 15°C/min.
 - Final Hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer (EI):
 - Ionization Energy: 70 eV.[3]
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-300.

Expected Data & Interpretation

- Chromatogram: A sharp, symmetric peak at a specific retention time corresponding to 5-Methylbenzofuran.
- Mass Spectrum: The electron ionization spectrum should exhibit a prominent molecular ion (M^+) peak at m/z 132. Key fragment ions are expected at m/z 131 ($[M-H]^+$), m/z 103 ($[M-CHO]^+$), and m/z 77 ($[C_6H_5]^+$). The presence and relative abundance of these fragments provide a structural fingerprint for confirmation.[5]

GC-MS Experimental Workflow



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Caption: Workflow for 5-Methylbenzofuran analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[4] Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom. For 5-Methylbenzofuran, NMR is crucial to unequivocally confirm the connectivity of the benzofuran skeleton and, most importantly, to verify the position of the methyl group at C-5, distinguishing it from other possible isomers.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Dissolve approximately 5-10 mg of 5-Methylbenzofuran in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3).
 - Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[4][6]
- Instrumentation & Parameters (400 MHz Spectrometer):

- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.[7]
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or higher (due to lower natural abundance).
 - Relaxation Delay: 2-5 seconds.[7]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference spectra to the TMS signal.

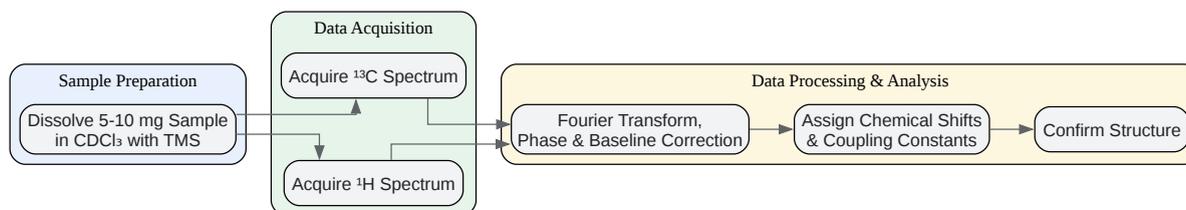
Expected Data & Interpretation

The chemical shifts (δ) and coupling constants (J) provide a unique map of the molecule. The expected signals for 5-Methylbenzofuran in CDCl₃ are summarized below.

¹ H NMR Data	Atom Position	Expected δ (ppm)	Multiplicity	Coupling (J, Hz)
¹ H	H-2	~7.5 - 7.6	Doublet (d)	~2.2
H-7	~7.4	Doublet (d)	~0.8	
H-4	~7.3	Doublet (d)	~8.4	
H-6	~7.0	Doublet of Doublets (dd)	~8.4, ~2.0	
H-3	~6.6 - 6.7	Doublet (d)	~2.2	
-CH ₃	~2.4	Singlet (s)	-	
¹³ C NMR Data	Atom Position	Expected δ (ppm)		
¹³ C	C-7a	~155		
C-2	~145			
C-5	~132			
C-3a	~129			
C-4	~125			
C-6	~120			
C-7	~111			
C-3	~106			
-CH ₃	~21			

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 5-Methylbenzofuran.

NMR Analysis Workflow



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Caption: Workflow for structural elucidation by NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For 5-Methylbenzofuran, FT-IR serves as a quick quality control check to confirm the presence of the aromatic ring, the C-O-C ether linkage of the furan ring, and aliphatic C-H bonds of the methyl group. It provides complementary information to NMR and MS.

Protocol: ATR-FTIR Analysis

- **Sample Preparation:** No extensive preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[7]
- **Instrumentation & Data Acquisition:**
 - **System:** A Fourier-Transform Infrared spectrometer with an ATR accessory.
 - **Background:** Record a background spectrum of the clean, empty ATR crystal.
 - **Sample Scan:** Record the sample spectrum over a range of 4000-400 cm⁻¹.

- Scans: Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.[7]

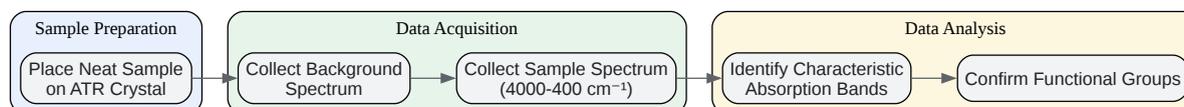
Expected Data & Interpretation

The IR spectrum will show absorption bands corresponding to specific molecular vibrations.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3100 - 3000
Aliphatic C-H Stretch (-CH ₃)	2950 - 2850
Aromatic C=C Stretch	1600 - 1450
C-O-C Asymmetric Stretch (Ether)	1250 - 1200
C-O Stretch	~1100
Out-of-Plane C-H Bending	900 - 675

Table 2: Characteristic FT-IR absorption bands for 5-Methylbenzofuran.[8]

FT-IR Analysis Workflow



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Caption: Workflow for functional group analysis by FT-IR.

High-Performance Liquid Chromatography (HPLC): Purity and Quantitative Analysis

Expertise & Rationale: HPLC is the gold standard for determining the purity and concentration of pharmaceutical compounds and intermediates.[3] A validated Reversed-Phase HPLC (RP-

HPLC) method can separate 5-Methylbenzofuran from non-volatile impurities, starting materials, and by-products. UV detection is highly effective due to the chromophoric nature of the benzofuran ring system. Method validation according to ICH guidelines ensures the reliability of the data.[3]

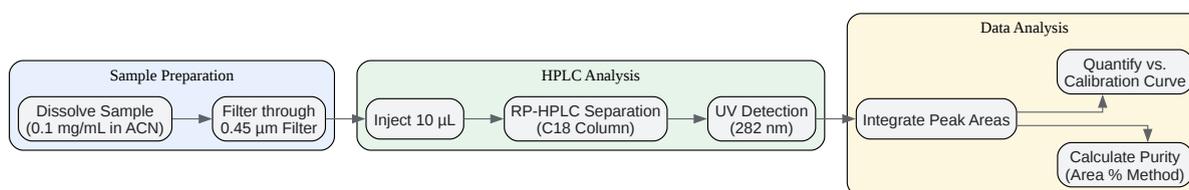
Protocol: RP-HPLC Purity Analysis

- Sample Preparation:
 - Prepare a stock solution of 5-Methylbenzofuran at 1 mg/mL in the mobile phase or a suitable solvent like Acetonitrile.
 - Dilute to a working concentration of approximately 0.1 mg/mL.
 - Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.[9]
- Instrumentation & Parameters:
 - System: HPLC with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).[10]
 - Flow Rate: 1.0 mL/min.[3][10]
 - Column Temperature: 30°C.
 - Detection: UV detection at a wavelength of approximately 282 nm, where benzofurans exhibit strong absorbance.[3][10]
 - Injection Volume: 10 µL.

Expected Data & Interpretation

- **Purity:** The purity is determined by the area percent method. In an ideal chromatogram, a single major peak for 5-Methylbenzofuran will be observed. The area of this peak relative to the total area of all peaks in the chromatogram gives the percent purity.
- **Quantification:** For quantitative analysis, a calibration curve is constructed by injecting a series of known standard concentrations and plotting the peak area against concentration. The concentration of an unknown sample can then be determined from its peak area using the linear regression equation from the calibration curve.

HPLC Analysis Workflow

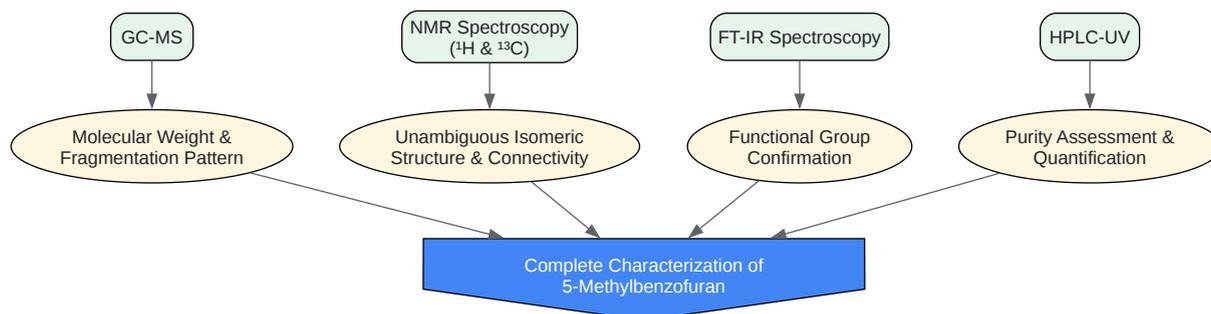


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Caption: Workflow for purity and quantitative analysis by HPLC.

Integrated Analytical Strategy

A comprehensive characterization of 5-Methylbenzofuran relies on the synergistic use of these techniques. No single method provides all the necessary information. The logical flow—from initial identification by GC-MS, through definitive structural confirmation by NMR and FT-IR, to final purity and quantification by HPLC—ensures a complete and trustworthy analytical profile of the compound.



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Caption: Integrated approach for complete compound characterization.

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